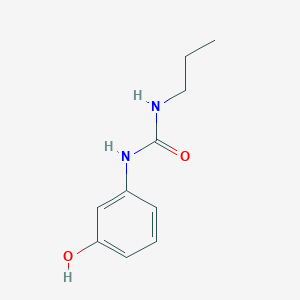

1-(3-Hydroxyphenyl)-3-propylurea

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Application in Polymer Science

1-(3-Hydroxyphenyl)-3-propylurea finds application in polymer science, particularly in the development of bionanocomposites. For instance, 3-(4-Hydroxyphenyl)propionic acid (HPPA), a biobased hydroxy acid, is used as an organic modifier in layered double hydroxides (LDHs) for creating PBS bionanocomposites. These materials exhibit high thermal stability and significant mechanical reinforcement due to excellent filler/polymer interfacial interaction. The incorporation of HPPA in LDHs also potentially enhances the bio and food compatibility of the materials, while also offering potential antibacterial and antioxidant properties (Totaro et al., 2017).

2. Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound, such as 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid), are explored for their potential in drug development. Phloretic acid, for instance, is used to enhance the reactivity of molecules with hydroxyl groups towards benzoxazine ring formation, offering a sustainable alternative to phenol for introducing specific properties to aliphatic hydroxyl-bearing molecules or macromolecules (Trejo-Machin et al., 2017).

3. Analytical Chemistry Applications

In the field of analytical chemistry, 1-(2-Hydroxyphenyl)thiourea, a related compound, shows promising applications due to its photoluminescence properties. It undergoes autooxidation to form a disulphide, which in the presence of chromium(VI) ions, leads to fluorescence quenching. This property is leveraged for the determination of chromium(VI), indicating the potential use of similar hydroxyphenyl compounds in analytical applications (Sunil & Rao, 2015).

4. Research in Chemical Synthesis

Compounds like this compound and its derivatives are also studied for their role in chemical synthesis processes. They are utilized in the synthesis of various complex molecules, demonstrating their versatility in organic synthesis. For example, the synthesis of substituted benzoylthiourea derivatives, including those bearing 3-hydroxyphenyl groups, has been extensively studied for their spectroscopic and quantum chemical properties (Abosadiya et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body . For instance, a compound named Alvimopan, which also contains a hydroxyphenyl group, has been found to bind to peripheral mu-opioid receptors .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering their activity.

Biochemical Pathways

For example, a compound named 3-(3-hydroxyphenyl)propionic acid has been found to be involved in the degradation pathway in Escherichia coli .

Pharmacokinetics

Similar compounds have been found to have low oral bioavailability due to extensive metabolism by phase 1 and phase 2 enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

For instance, Alvimopan, a compound with a similar structure, has been found to reduce the healing time of the upper and lower gastrointestinal tract following surgical procedures .

Action Environment

The action of 1-(3-Hydroxyphenyl)-3-propylurea can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the degradation of a similar compound, 3-(3-hydroxyphenyl)propionic acid, has been found to be influenced by factors like soil clay, inorganics, humic substances, and microbes .

Propriétés

IUPAC Name |

1-(3-hydroxyphenyl)-3-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h3-5,7,13H,2,6H2,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZIEBLZDZPOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

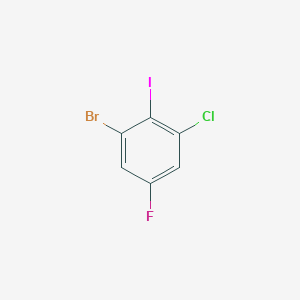

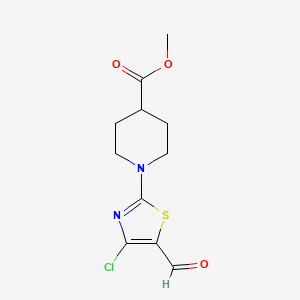

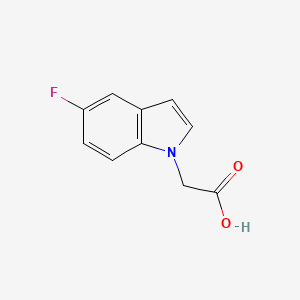

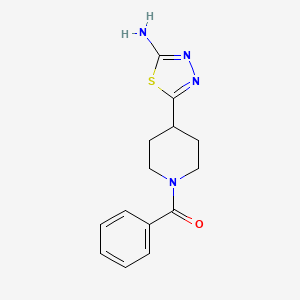

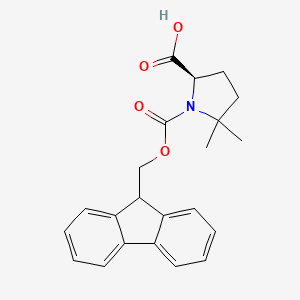

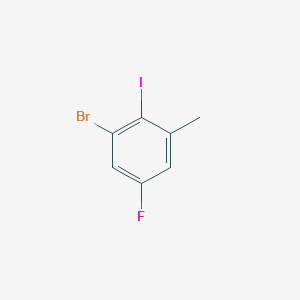

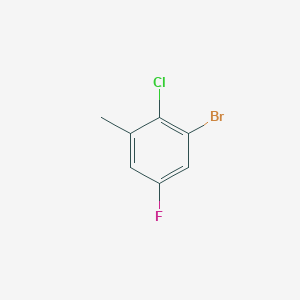

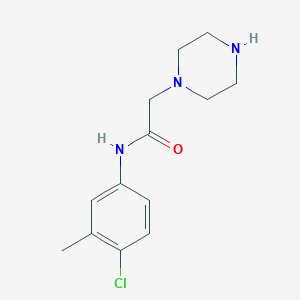

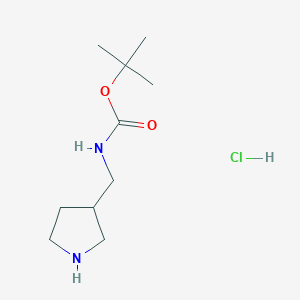

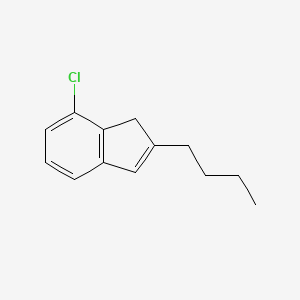

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)

![3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride](/img/structure/B1437878.png)

![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride](/img/structure/B1437888.png)